molecular formula C18H20O2 B6356791 5-Methyl-2-(4-T-butylphenyl)benzoic acid CAS No. 1181595-90-3

5-Methyl-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6356791
CAS No.: 1181595-90-3
M. Wt: 268.3 g/mol
InChI Key: DLARNRAIHIKOIL-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-T-butylphenyl)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methyl group and a tert-butylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-T-butylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-Methyl-2-(4-T-butylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

  • 5-Methyl-2-(4-methylphenyl)benzoic acid
  • 5-Methyl-2-(4-ethylphenyl)benzoic acid
  • 5-Methyl-2-(4-isopropylphenyl)benzoic acid

Comparison: Compared to these similar compounds, 5-Methyl-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of the bulky tert-butyl group. This structural feature can influence its chemical reactivity, steric hindrance, and interaction with other molecules. The tert-butyl group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-5-10-15(16(11-12)17(19)20)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLARNRAIHIKOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653538
Record name 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181595-90-3
Record name 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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